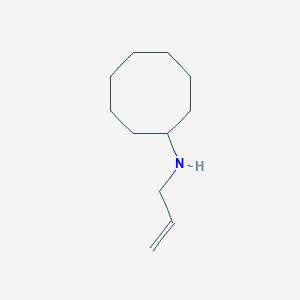![molecular formula C14H14INO B13274025 2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine](/img/structure/B13274025.png)
2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C14H14INO It is characterized by the presence of an iodophenoxy group attached to a phenyl ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine typically involves the reaction of 4-iodophenol with 4-bromophenylacetonitrile under specific conditions to form an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: A precursor in the synthesis of 2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine.
4-Bromophenylacetonitrile: Another precursor used in the synthesis.
2-[4-(4-Bromophenoxy)phenyl]ethan-1-amine: A similar compound with a bromine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodophenoxy group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14INO |
|---|---|
Molecular Weight |
339.17 g/mol |
IUPAC Name |
2-[4-(4-iodophenoxy)phenyl]ethanamine |
InChI |
InChI=1S/C14H14INO/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16/h1-8H,9-10,16H2 |
InChI Key |
RYHZEOPJEHCGRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


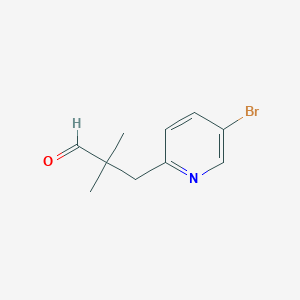

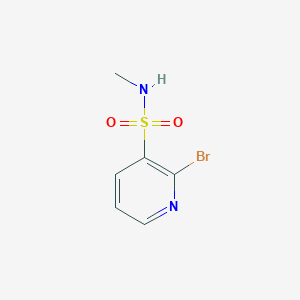
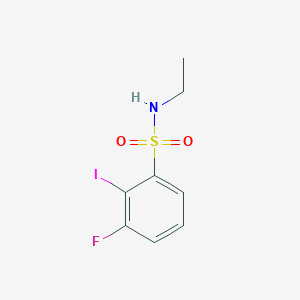
![3-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13273986.png)

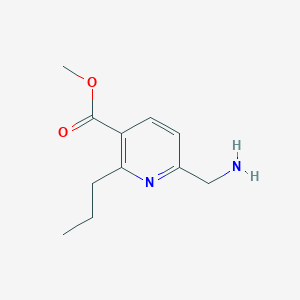

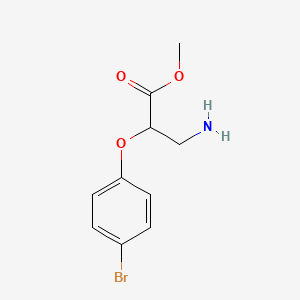
![2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13274013.png)
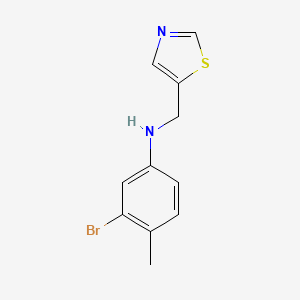

![3-[(2-Bromocyclopentyl)oxy]oxolane](/img/structure/B13274057.png)
